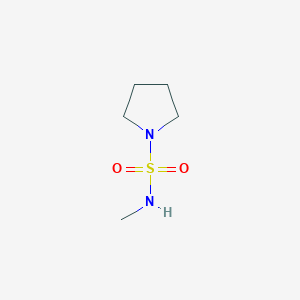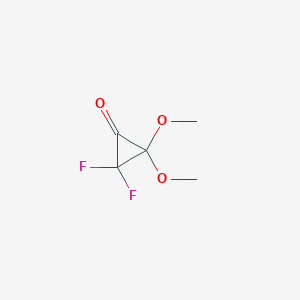
2,2-Difluoro-3,3-Dimethoxycyclopropanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3,3-Dimethoxycyclopropanone is an organic compound characterized by a cyclopropane ring substituted with two fluorine atoms and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3,3-Dimethoxycyclopropanone typically involves the reaction of difluorocarbene with appropriate cyclopropane precursors. One common method includes the use of sodium chlorodifluoroacetate as a difluorocarbene precursor, which reacts with enaminones under mild conditions to form the desired cyclopropane derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of metal-free and additive-free conditions is preferred to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-3,3-Dimethoxycyclopropanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols .
Aplicaciones Científicas De Investigación
2,2-Difluoro-3,3-Dimethoxycyclopropanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-3,3-Dimethoxycyclopropanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxy groups further modulate its reactivity and solubility, making it suitable for diverse applications .
Comparación Con Compuestos Similares
2,2-Difluoro-1,3-Dimethylimidazolidine: Another difluorinated compound with similar reactivity but different structural features.
1,1-Difluoro-2,3-Dimethylcyclopropane: Shares the cyclopropane ring but lacks the methoxy groups, resulting in different chemical properties.
Uniqueness: 2,2-Difluoro-3,3-Dimethoxycyclopropanone is unique due to its combination of difluoro and dimethoxy substituents, which confer distinct reactivity and stability. This makes it particularly valuable for applications requiring precise control over chemical reactions and interactions .
Propiedades
Fórmula molecular |
C5H6F2O3 |
|---|---|
Peso molecular |
152.10 g/mol |
Nombre IUPAC |
2,2-difluoro-3,3-dimethoxycyclopropan-1-one |
InChI |
InChI=1S/C5H6F2O3/c1-9-5(10-2)3(8)4(5,6)7/h1-2H3 |
Clave InChI |
TWYKZCPCCBWJRJ-UHFFFAOYSA-N |
SMILES canónico |
COC1(C(=O)C1(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)
![10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B12858133.png)

![2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)
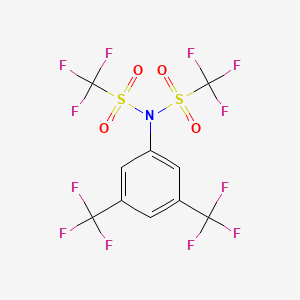

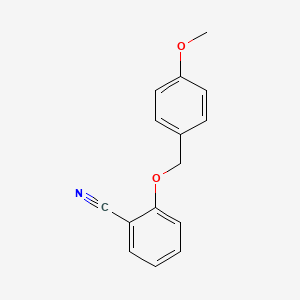


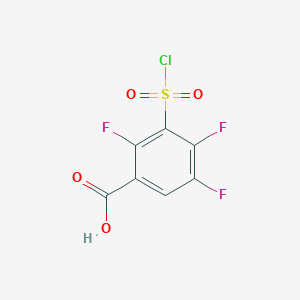
![N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide](/img/structure/B12858193.png)
![2'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12858200.png)
